Ac-dC-Phosphoramidit

Übersicht

Beschreibung

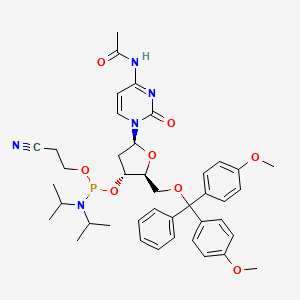

Ac-dC Phosphoramidite: is a chemical compound used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. This compound contains the nucleoside deoxycytidine (dC) with an acetyl (Ac) base protection and is utilized in the chemical synthesis of DNA or DNA-containing oligonucleotides . The full chemical name is 5’-O-(4,4’-Dimethoxytrityl)-N4-Acetyl-2’-deoxycytidine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite] .

Wissenschaftliche Forschungsanwendungen

Chemistry: Ac-dC Phosphoramidite is used in the synthesis of modified oligonucleotides for various chemical applications, including the study of DNA-protein interactions and the development of new diagnostic tools .

Biology: In biological research, Ac-dC Phosphoramidite is used to create synthetic DNA sequences for gene editing, gene synthesis, and the study of genetic mutations .

Medicine: In the medical field, Ac-dC Phosphoramidite is used in the development of antisense oligonucleotides and small interfering RNA (siRNA) for therapeutic applications .

Industry: Industrially, Ac-dC Phosphoramidite is used in the large-scale synthesis of oligonucleotides for various applications, including the production of primers for polymerase chain reaction (PCR) and next-generation sequencing .

Wirkmechanismus

Target of Action

Ac-dC Phosphoramidite, also known as DMT-dC (Ac)-CE-Phosphoramidite, is primarily used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have a wide range of applications in genetic testing, research, and forensics. They are the primary targets of Ac-dC Phosphoramidite .

Mode of Action

Ac-dC Phosphoramidite interacts with its targets (oligonucleotides) through a process known as phosphoramidite chemistry . This process involves the stepwise addition of nucleotides to a growing DNA or RNA chain. Ac-dC Phosphoramidite, being an acetyl-protected DNA phosphoramidite, is used in fast deprotection chemistry for the rapid and high-yield synthesis of high-purity oligonucleotides .

Biochemical Pathways

The biochemical pathway primarily affected by Ac-dC Phosphoramidite is the synthesis of oligonucleotides. The compound plays a crucial role in the formation of phosphodiester bonds that link the nucleotides together in the DNA or RNA chain . The downstream effects include the production of high-purity oligonucleotides, which are essential for various biological and clinical applications .

Result of Action

The result of Ac-dC Phosphoramidite’s action is the high-yield synthesis of high-purity oligonucleotides . These oligonucleotides can then be used in a variety of applications, including genetic testing, research, and forensics.

Action Environment

The action, efficacy, and stability of Ac-dC Phosphoramidite can be influenced by various environmental factors. For instance, the compound is typically stored at or below -20°C to maintain its stability . Furthermore, the synthesis process requires a controlled environment to prevent contamination and ensure the production of high-purity oligonucleotides .

Biochemische Analyse

Biochemical Properties

Ac-dC Phosphoramidite is essential in biochemical reactions, particularly in the synthesis of oligonucleotides. It interacts with several enzymes and proteins during the synthesis process. For instance, it is involved in the coupling step where it reacts with the 5’-hydroxyl group of the growing oligonucleotide chain . The activator, such as 5-ethylthio-1H-tetrazole, increases the reactivity of Ac-dC Phosphoramidite, facilitating the formation of phosphodiester bonds . Additionally, the compound undergoes deprotection and oxidation steps, which are critical for maintaining the integrity and sequence fidelity of the synthesized oligonucleotides .

Cellular Effects

Ac-dC Phosphoramidite influences various cellular processes, particularly those related to DNA synthesis and repair. It is incorporated into oligonucleotides, which can then be used in gene editing, gene expression studies, and other molecular biology applications . The presence of Ac-dC Phosphoramidite in oligonucleotides can affect cell signaling pathways, gene expression, and cellular metabolism by enabling precise modifications of genetic sequences .

Molecular Mechanism

At the molecular level, Ac-dC Phosphoramidite exerts its effects through a series of well-defined steps in oligonucleotide synthesis. The compound undergoes coupling with the 5’-hydroxyl group of the nucleoside attached to the solid support, facilitated by an activator . This is followed by capping, which acetylates any unreacted 5’-hydroxyl groups, and oxidation, which converts the phosphite triester to a phosphodiester . These steps ensure the high yield and purity of the synthesized oligonucleotides, which are essential for their subsequent use in various applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of Ac-dC Phosphoramidite are critical factors. The compound is typically stored at -20°C to maintain its stability . Over time, the effects of Ac-dC Phosphoramidite on cellular function can vary, with long-term studies indicating that it remains effective in oligonucleotide synthesis for extended periods when stored under appropriate conditions . Repeated freeze-thaw cycles should be avoided to prevent degradation .

Dosage Effects in Animal Models

The effects of Ac-dC Phosphoramidite in animal models vary with dosage. At optimal dosages, the compound facilitates efficient oligonucleotide synthesis without adverse effects . At high doses, there may be toxic effects, including potential impacts on liver and kidney function . It is essential to determine the appropriate dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

Ac-dC Phosphoramidite is involved in the metabolic pathways related to nucleic acid synthesis. It interacts with enzymes such as DNA polymerases and ligases, which are crucial for the incorporation of the synthesized oligonucleotides into DNA sequences . The compound’s role in these pathways ensures the accurate and efficient synthesis of oligonucleotides, which are then used in various molecular biology applications .

Transport and Distribution

Within cells, Ac-dC Phosphoramidite is transported and distributed to the sites of oligonucleotide synthesis. It interacts with transporters and binding proteins that facilitate its localization to the nucleus, where DNA synthesis occurs . The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

Ac-dC Phosphoramidite is primarily localized in the nucleus, where it participates in oligonucleotide synthesis . Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper incorporation into the DNA synthesis machinery . This localization is essential for the compound’s activity and function in molecular biology applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ac-dC Phosphoramidite involves several steps, starting with the protection of the nucleoside deoxycytidine. The 5’-hydroxyl group of the nucleoside is protected with a dimethoxytrityl (DMT) group, and the cytosine base is protected with an acetyl group. The 3’-hydroxyl group is then converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite .

Industrial Production Methods: In industrial settings, the synthesis of Ac-dC Phosphoramidite is typically carried out using automated synthesizers. These machines perform the synthesis in a stepwise manner, adding one nucleotide at a time to build the desired oligonucleotide sequence. The process involves cycles of deprotection, coupling, capping, and oxidation .

Analyse Chemischer Reaktionen

Types of Reactions: Ac-dC Phosphoramidite undergoes several types of chemical reactions during oligonucleotide synthesis, including:

Coupling: The phosphoramidite reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester.

Oxidation: The phosphite triester is oxidized to a stable phosphate triester.

Capping: Unreacted 5’-hydroxyl groups are acetylated to prevent further elongation

Common Reagents and Conditions:

Coupling: Typically performed using an activator such as 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile

Oxidation: Carried out using iodine in a mixture of pyridine and tetrahydrofuran

Capping: Accomplished with acetic anhydride in the presence of a base

Major Products: The major product of these reactions is the desired oligonucleotide with a specific sequence and high purity .

Vergleich Mit ähnlichen Verbindungen

Bz-dA Phosphoramidite: Contains benzoyl protection on the adenine base.

DMF-dG Phosphoramidite: Contains dimethylformamide protection on the guanine base.

iBu-rG Phosphoramidite: Contains isobutyryl protection on the guanine base

Uniqueness: Ac-dC Phosphoramidite is unique due to its acetyl protection on the cytosine base, which allows for faster deprotection and higher purity of the final oligonucleotide product . This makes it particularly useful in applications where rapid synthesis and high purity are essential .

Eigenschaften

IUPAC Name |

N-[1-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N5O8P/c1-28(2)46(29(3)4)55(52-25-11-23-42)54-36-26-39(45-24-22-38(43-30(5)47)44-40(45)48)53-37(36)27-51-41(31-12-9-8-10-13-31,32-14-18-34(49-6)19-15-32)33-16-20-35(50-7)21-17-33/h8-10,12-22,24,28-29,36-37,39H,11,25-27H2,1-7H3,(H,43,44,47,48)/t36-,37+,39+,55?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECWEBCHRKVTNV-QQIWIMIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1C[C@H](O[C@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743123 | |

| Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-L-erythro-pentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

771.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154110-40-4 | |

| Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-L-erythro-pentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.